REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9]([CH3:13])([CH3:12])[C:10]#N.[OH2:14].[OH:15]S(O)(=O)=O>O1CCOCC1>[F:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9]([CH3:13])([CH3:12])[C:10]([OH:15])=[O:14]
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Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1F)C(C#N)(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
110 °C
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Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 110° C. for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction was then cooled to room temperature
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Type
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EXTRACTION
|
Details
|
The mixture was extracted with EtOAc
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Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
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Type
|
WASH
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Details
|
washed with H2O and brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1F)C(C(=O)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.74 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |